molecular formula C16H14Cl2N2O2 B11173653 2,6-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide

2,6-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide

Cat. No.: B11173653
M. Wt: 337.2 g/mol
InChI Key: FIVGCQMFLIGFEW-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two chlorine atoms and a benzamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 4-(N-methylacetamido)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to achieve consistent quality. The final product is purified through recrystallization or chromatography techniques to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products Formed

    Substitution Products: Various substituted benzamides.

    Oxidation Products: Corresponding carboxylic acids or ketones.

    Reduction Products: Amines or alcohols.

    Hydrolysis Products: Amines and carboxylic acids.

Scientific Research Applications

2,6-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-N-[4-(N-methylacetamido)phenyl]benzamide stands out due to its specific substitution pattern and functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C16H14Cl2N2O2

Molecular Weight

337.2 g/mol

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-2,6-dichlorobenzamide

InChI

InChI=1S/C16H14Cl2N2O2/c1-10(21)20(2)12-8-6-11(7-9-12)19-16(22)15-13(17)4-3-5-14(15)18/h3-9H,1-2H3,(H,19,22)

InChI Key

FIVGCQMFLIGFEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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